(3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines, which are bicyclic compounds featuring a fused isoquinoline structure. This compound is characterized by the presence of a methoxybenzenesulfonyl group and a carboxylic acid functional group. Its unique structure contributes to its potential applications in medicinal chemistry, particularly as a pharmacological agent.
The chemical is classified under various categories based on its structure and functional groups. It is primarily recognized for its biological activity and potential therapeutic applications. The compound is identified by its CAS number 191326-98-4 and has been the subject of research for its hypolipidemic properties, which are beneficial in managing cholesterol levels in the body .
The synthesis of (3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps:
The molecular formula of (3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is C17H17NO5S, with a molecular weight of approximately 347.39 g/mol .
The compound can be represented using various structural formulas including InChI and SMILES notations:
InChI=1S/C17H17NO5S/c1-21-16-8-6-14(7-9-16)22(18,19)15-10-12(20)11-4-2-1-3-5-13(11)15/h1-9H,10H2,(H,18,19)(H,20)
C1C(N(CC2=CC=C(C=C2)S(=O)(=O)C(=O)O)C(=O)O)C(=O)O
The compound undergoes various chemical reactions that can be utilized for further modifications:
These reactions enable the derivatization of (3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for enhanced biological activity or improved solubility.
The mechanism of action for (3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid primarily involves its interaction with biological targets related to lipid metabolism.
The precise biochemical pathways remain an area for further research but suggest potential therapeutic benefits in managing hyperlipidemia.
The physical properties include:
Chemical properties include:
(3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8